molecular formula C15H21NO4 B2972576 N-[(1-hydroxycyclopentyl)methyl]-3,4-dimethoxybenzamide CAS No. 1215568-42-5

N-[(1-hydroxycyclopentyl)methyl]-3,4-dimethoxybenzamide

Cat. No.: B2972576
CAS No.: 1215568-42-5
M. Wt: 279.336
InChI Key: FBYGRHZOWLLKLZ-UHFFFAOYSA-N
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Description

N-[(1-hydroxycyclopentyl)methyl]-3,4-dimethoxybenzamide (CAS 1215568-42-5) is a synthetic benzamide derivative with a molecular formula of C15H21NO4 and a molecular weight of 279.33 g/mol . This compound is characterized by a 3,4-dimethoxy-substituted benzene ring attached to an amide group, which is further substituted with a 1-hydroxycyclopentylmethyl moiety . The benzamide scaffold is a privileged structure in medicinal chemistry, shared with several pharmacologically active molecules, making this compound a valuable building block for chemical synthesis and drug discovery research . Potential applications for this compound span multiple scientific disciplines. In chemistry, it serves as a versatile intermediate for the synthesis of more complex molecules. Its structure suggests potential for use in biological assays, where similar benzamide derivatives have been investigated for activities such as antimicrobial and antioxidant properties . The presence of the hydroxymethyl group on the cyclopentyl ring introduces a site for potential hydrogen bonding and further chemical modification . From a synthetic chemistry perspective, preparation of this amide can be achieved through standard coupling reactions, such as activating the 3,4-dimethoxybenzoic acid with carbodiimide reagents (e.g., EDCl) followed by reaction with 1-(aminomethyl)cyclopentanol . Alternatively, a more robust Schotten-Baumann reaction via the corresponding acid chloride intermediate can be employed, which may be preferable for larger-scale synthesis . Researchers should note that the hydroxyl group on the cyclopentyl ring may require protection (e.g., as a TMS ether or acetyl ester) during synthetic sequences to prevent undesired side reactions . The metabolic fate of benzamide derivatives can involve oxidative pathways. Studies on related N-methylbenzamides have shown that they can be metabolically converted to N-hydroxymethyl compounds, which may subsequently form N-formyl derivatives . This information can be crucial for researchers in pharmacokinetics and toxicology. This product is intended for research and development purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

N-[(1-hydroxycyclopentyl)methyl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-19-12-6-5-11(9-13(12)20-2)14(17)16-10-15(18)7-3-4-8-15/h5-6,9,18H,3-4,7-8,10H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBYGRHZOWLLKLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2(CCCC2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-hydroxycyclopentyl)methyl]-3,4-dimethoxybenzamide typically involves the following steps:

    Formation of the Hydroxycyclopentyl Intermediate: This step involves the preparation of the hydroxycyclopentyl group, which can be achieved through various organic reactions such as cyclization and hydroxylation.

    Attachment to Benzamide: The hydroxycyclopentyl intermediate is then reacted with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-[(1-hydroxycyclopentyl)methyl]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The benzamide moiety can be reduced to form the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-[(1-hydroxycyclopentyl)methyl]-3,4-dimethoxybenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(1-hydroxycyclopentyl)methyl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The hydroxycyclopentyl group may interact with enzymes or receptors, while the methoxy groups can influence the compound’s binding affinity and selectivity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and modulation of inflammatory responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural analogs, their substituents, molecular properties, and reported activities:

Compound Name (CAS No. if available) Substituents/Modifications Molecular Weight Key Activities/Notes References
N-[(1-hydroxycyclopentyl)methyl]-3,4-dimethoxybenzamide 3,4-dimethoxybenzamide, hydroxycyclopentylmethyl Not reported Structural focus; potential applications inferred from analogs -
N-[(1-hydroxycyclopentyl)methyl]-2,3-dimethoxybenzamide (1235297-57-0) 2,3-dimethoxy positional isomer 279.33 Structural isomer; positional methoxy shifts may alter electronic/steric properties
N-(2-Allylcarbamoyl-4-chlorophenyl)-3,4-dimethoxybenzamide 3,4-dimethoxy, allylcarbamoyl, 4-chloro Not reported Highest binding affinity (-6.7 kcal/mol) to monkeypox virus cysteine protease
N-(4-Hydroxybenzyl)-3,4-dimethoxybenzamide (943518-63-6) 4-hydroxybenzyl, 3,4-dimethoxy Not reported Intermediate in synthesis of Itopride (D2 antagonist)
Itopride (N-[[4-(2-dimethylaminoethoxy)phenyl]methyl]-3,4-dimethoxybenzamide) Dimethylaminoethoxy, 3,4-dimethoxy Not reported Dopamine D2 receptor antagonist; enhances gastrointestinal motility
N-((1-(hydroxymethyl)cyclopropyl)methyl)-3,5-dimethoxybenzamide (1286695-83-7) 3,5-dimethoxy, cyclopropane ring Not reported Cyclopropane constraint; altered conformational flexibility
N-[(1-cyclopentylpiperidin-4-yl)methyl]-3,4-diethoxybenzamide (954078-95-6) 3,4-diethoxy, piperidine-cyclopentyl hybrid 374.5 Increased lipophilicity due to ethoxy groups; unconfirmed activity
Thiourea derivatives (e.g., Compound 17 in ) Thiourea-linked 3,4-dimethoxybenzamide Varies (~500–600) Carbonic anhydrase inhibition; sulfamoyl groups enhance enzyme targeting

Key Structural and Functional Insights

Methoxy Substitution Patterns: The 3,4-dimethoxy configuration is conserved in antiviral and enzyme-targeting analogs (e.g., ). Positional isomers (e.g., 2,3-dimethoxy in ) may exhibit reduced activity due to altered hydrogen bonding or steric hindrance.

Cycloalkyl Modifications :

  • Hydroxycyclopentyl in the target compound vs. cyclopropane () or piperidine-cyclopentyl () alters conformational flexibility. Smaller rings (e.g., cyclopropane) impose rigidity, possibly limiting target compatibility.

Functional Group Additions :

  • Allylcarbamoyl and Chloro Groups () enhance binding affinity to viral proteases, suggesting that electron-withdrawing groups and unsaturated bonds stabilize ligand-protein interactions.
  • Thiourea Linkages () improve enzyme inhibition (e.g., carbonic anhydrase) by introducing sulfur-mediated hydrogen bonds and hydrophobic interactions.

Itopride’s dimethylaminoethoxy group enables dual action (D2 antagonism and acetylcholinesterase inhibition), illustrating how side-chain modifications diversify pharmacological profiles .

Biological Activity

N-[(1-hydroxycyclopentyl)methyl]-3,4-dimethoxybenzamide is an organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological properties, including its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound can be described by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C15H19NO4
  • Molecular Weight : 275.32 g/mol

The presence of methoxy groups on the benzamide ring is believed to enhance binding affinity and specificity towards biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The compound may function as an enzyme inhibitor or receptor modulator, influencing various biochemical pathways. The methoxy groups may facilitate hydrogen bonding and electrostatic interactions with active sites on target proteins, thereby modulating their activity.

1. Anticancer Properties

Research has indicated that this compound exhibits anticancer activity. In vitro studies have shown that the compound can inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest. For instance, a study demonstrated that treatment with this compound led to significant reductions in cell viability in breast cancer cell lines .

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In animal models of inflammation, this compound demonstrated a reduction in pro-inflammatory cytokines and markers, suggesting potential therapeutic applications in inflammatory diseases .

3. Neuroprotective Effects

Neuroprotective effects have been observed in studies involving neurodegenerative disease models. The compound appears to mitigate oxidative stress and neuronal apoptosis, providing a protective effect against neurotoxicity induced by various agents .

Case Studies

Several case studies have highlighted the efficacy of this compound in different biological contexts:

  • Case Study 1 : In a study on breast cancer cells, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability (IC50 = 25 µM), with significant apoptosis observed via flow cytometry analysis .
  • Case Study 2 : In animal models of arthritis, administration of the compound at doses of 10 mg/kg led to a notable decrease in paw swelling and inflammatory markers compared to control groups .

Research Findings

StudyFocusKey Findings
Anticancer ActivitySignificant reduction in cell viability in cancer cell lines; apoptosis induction observed.
Anti-inflammatory EffectsDecreased pro-inflammatory cytokines in animal models; potential for treating inflammatory diseases.
NeuroprotectionMitigation of oxidative stress; protective effects against neurotoxicity observed.

Q & A

Q. What synthetic methodologies are commonly employed for N-[(1-hydroxycyclopentyl)methyl]-3,4-dimethoxybenzamide and related benzamide derivatives?

Synthesis of benzamide derivatives typically involves coupling reactions between carboxylic acid derivatives (e.g., acid chlorides) and amines. For example, N-(3,5-Dihydroxyphenyl)-3,4-dimethoxybenzamide was synthesized using a combination of Method A (amide bond formation) and Method D (selective deprotection of silyl groups) with 71% yield . Key steps include optimizing reaction conditions (e.g., solvent, temperature) and purification via column chromatography or preparative HPLC. Researchers should confirm intermediates using TLC or LC-MS and final products via 1^1H-NMR (e.g., characteristic peaks at δ 7.65 ppm for aromatic protons) .

Q. How is the structural integrity of this compound validated in academic research?

Structural confirmation requires multi-technique validation:

  • NMR Spectroscopy : Aromatic protons (δ 7.0–7.8 ppm) and methoxy groups (δ 3.8–4.0 ppm) are critical markers. For example, N-(2-Hydroxybenzoyl)-3,4,5-trimethoxybenzamide showed distinct peaks at δ 11.63 ppm (hydroxy protons) and δ 56.2 ppm (methoxy carbons) in 13^{13}C-NMR .
  • HPLC : Stability-indicating methods (e.g., C18 columns, UV detection at 254 nm) assess purity (>95%) and degradation products .
  • Mass Spectrometry : HRMS (e.g., ESI) confirms molecular weight (e.g., m/z 332.1135 for C17_{17}H18_{18}NO6_6) .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Enzyme Inhibition : Acetylcholinesterase (AChE) inhibition assays (e.g., Ellman’s method) are used for derivatives like Itopride, which acts via AChE inhibition .
  • Antiviral Screening : Molecular docking against viral proteases (e.g., monkeypox virus cysteine protease) identifies binding affinity (e.g., −6.7 kcal/mol for N-(2-Allylcarbamoyl-4-chlorophenyl)-3,4-dimethoxybenzamide) .
  • Cytotoxicity : MTT assays on cell lines (e.g., cancer models) evaluate IC50_{50} values .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations guide mechanistic studies?

  • Docking : Tools like AutoDock Vina predict binding modes. For instance, N-(2-Allylcarbamoyl-4-chlorophenyl)-3,4-dimethoxybenzamide showed strong interaction with monkeypox protease active sites (e.g., hydrogen bonds with catalytic residues) .
  • Molecular Dynamics (MD) : Simulations (e.g., 100 ns trajectories in GROMACS) assess binding stability and conformational changes. Clustering analysis identifies dominant binding poses .
  • Validation : Compare computational results with mutagenesis or enzymatic assays (e.g., IC50_{50} shifts upon residue mutation) .

Q. What strategies mitigate solubility challenges in pharmacological assays?

  • Solubility Enhancement : Use co-solvents (e.g., DMSO ≤1% v/v) or surfactants (e.g., Tween-80) .
  • Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) to improve aqueous solubility .
  • Formulation Screening : Microsomal stability assays and pharmacokinetic (PK) profiling guide optimal formulations .

Q. How do structural modifications influence bioactivity and selectivity?

  • SAR Studies :
    • Methoxy Positioning : 3,4-Dimethoxy groups enhance receptor binding (e.g., dopamine D2 receptors in [18F]fallypride) .
    • Substituent Effects : Fluorine or chlorine addition (e.g., 3,4-difluoro-N-(5-isopentyl-...benzamide) increases metabolic stability .
    • Scaffold Hybridization : Coumarin-benzamide hybrids (e.g., compound 6a ) show improved antiproliferative activity (IC50_{50} <10 µM) via dual kinase inhibition .

Q. How can researchers resolve contradictory activity data across studies?

  • Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Batch Purity Analysis : Use HPLC-UV/MS to detect impurities (e.g., degradation products affecting IC50_{50}) .
  • Orthogonal Assays : Validate findings with alternative methods (e.g., SPR for binding affinity vs. enzymatic assays) .

Methodological Considerations

  • Stability Testing : Store compounds at −20°C in anhydrous DMSO to prevent hydrolysis .
  • In Vivo Translation**: For derivatives like Itopride, rodent models assess gastric motility enhancement via acetylcholine release .
  • Ethical Compliance : Adhere to institutional guidelines for in vivo studies and avoid unapproved human/animal testing .

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